molecular formula C22H20BrCl2P B3043029 [(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide CAS No. 71161-87-0

[(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide

Cat. No.: B3043029
CAS No.: 71161-87-0
M. Wt: 466.2 g/mol
InChI Key: MLALIFVFVAZJOL-UHFFFAOYSA-M
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Description

(2,2-Dichlorocyclopropyl)methylphosphonium bromide is an organophosphorus compound with the molecular formula C22H20BrCl2P. It is a bromide salt of a phosphonium cation and is known for its applications in various chemical reactions and research fields .

Preparation Methods

The synthesis of (2,2-Dichlorocyclopropyl)methylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable alkylating agent, such as [(2,2-Dichlorocyclopropyl)methyl] bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

(2,2-Dichlorocyclopropyl)methylphosphonium bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong bases like sodium amide and solvents such as benzene . The major products formed from these reactions depend on the specific reactants and conditions used.

Scientific Research Applications

(2,2-Dichlorocyclopropyl)methylphosphonium bromide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which (2,2-Dichlorocyclopropyl)methylphosphonium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Wittig reactions, it forms a phosphonium ylide that reacts with carbonyl compounds to form alkenes .

Comparison with Similar Compounds

(2,2-Dichlorocyclopropyl)methylphosphonium bromide can be compared with other similar compounds, such as:

The uniqueness of (2,2-Dichlorocyclopropyl)methylphosphonium bromide lies in its specific chemical structure, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

(2,2-dichlorocyclopropyl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20Cl2P.BrH/c23-22(24)16-18(22)17-25(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21;/h1-15,18H,16-17H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLALIFVFVAZJOL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20BrCl2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide
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[(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide
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[(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide
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[(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide
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[(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide
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[(2,2-Dichlorocyclopropyl)methyl](triphenyl)phosphonium bromide

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